Lilopristone
Übersicht
Beschreibung
Lilopriston ist ein synthetisches, steroidales Antigestagen mit zusätzlicher Antiglukokortikoid-Aktivität. Es wurde von Schering entwickelt und 1985 patentiert . Die Verbindung ist bekannt für ihre abortive und endometriale kontrazeptive Wirkung . Es ist strukturell ähnlich wie Mifepriston und unterscheidet sich nur in der Struktur seiner C17α-Seitenkette .
Wissenschaftliche Forschungsanwendungen
Lilopriston hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Referenzverbindung in Studien verwendet, die steroidale Antigestagene und Antiglukokortikoide umfassen.
Wirkmechanismus
Lilopriston entfaltet seine Wirkung durch Bindung an Progesteron- und Glukokortikoidrezeptoren, wodurch die Wirkung dieser Hormone auf zellulärer Ebene blockiert wird . Diese antagonistische Aktivität führt zur Hemmung von Progesteron-abhängigen Prozessen wie der Aufrechterhaltung der Schwangerschaft und der Regulation des Menstruationszyklus . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Progesteronrezeptor und der Glukokortikoidrezeptor, die beide eine entscheidende Rolle bei reproduktiven und metabolischen Prozessen spielen .
Wirkmechanismus
Target of Action
Lilopristone is a synthetic, steroidal antiprogestogen . Its primary target is the progesterone receptor (PR) . Progesterone receptors are involved in the regulation of various physiological processes, including the menstrual cycle and pregnancy.
Mode of Action
This compound acts as an antagonist to the progesterone receptor This action results in changes in the endometrium that prevent implantation and support of a fertilized egg, leading to its use as an abortifacient and endometrial contraceptive .
Biochemical Pathways
It has been suggested that this compound may suppress the expression ofNF-kappaB P65 mRNA and NF-kappaB P65 , which are involved in the regulation of immune response and cellular growth .
Pharmacokinetics
Like other antiprogestins, it is likely metabolized bycytochrome P450 (CYP) 3A4 , an enzyme exceedingly important in human xenobiotic metabolism . This suggests that drug-drug interactions may occur with other medications metabolized by the same enzyme .
Result of Action
The primary result of this compound’s action is the prevention of pregnancy. By blocking the effects of progesterone, this compound prevents the changes in the endometrium necessary for implantation and support of a fertilized egg . Additionally, it has been shown to significantly suppress the proliferation of ectopic stromal cells in a time- and dose-dependent manner in vitro .
Safety and Hazards
When handling Lilopristone, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
Lilopristone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has a high affinity for progesterone receptors, which allows it to act as a progesterone antagonist. This interaction leads to the inhibition of progesterone binding to its cellular receptors in target organs . Additionally, this compound interacts with glucocorticoid receptors, albeit to a lesser extent, due to its reduced antiglucocorticoid activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce menstruation, inhibit nidation, and terminate pregnancy by blocking progesterone action at the endometrium and decreasing progesterone bioavailability . It also suppresses the proliferation of ectopic stromal cells by downregulating the expression of NF-kappaB P65 mRNA and NF-kappaB P65 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to progesterone receptors, preventing progesterone from exerting its effects. This leads to a decrease in progesterone synthesis by the corpus luteum and placenta, as well as interference with progesterone binding to its cellular receptors . Additionally, this compound may inactivate cytochrome P450 (CYP) 3A4 in a cofactor- and time-dependent manner, suggesting complexation and induction of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can induce menstruation within 2-4 days after administration during the mid-luteal phase . The stability and degradation of this compound, as well as its long-term effects on cellular function, are crucial factors to consider in in vitro and in vivo studies. For example, this compound’s luteolytic effect can be prevented by exogenous treatment with human chorionic gonadotropin (hCG), although premature menstruation may still occur .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In bonnet monkeys, administration of this compound at 25 mg/day during the mid-luteal phase induced menstruation and provided 100% pregnancy protection when administered around the time of implantation . Higher doses may lead to toxic or adverse effects, such as a significant decrease in serum progesterone levels and induced abortion .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is a substrate of cytochrome P450 (CYP) 3A4, an enzyme crucial for human xenobiotic metabolism . This compound’s interaction with CYP3A4 may lead to enzyme inactivation and changes in metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its distribution is influenced by its binding to plasma proteins, such as α1-acid glycoprotein (AAG), which affects its bioavailability and localization . The transport and accumulation of this compound in specific tissues are essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound may localize to specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Lilopriston wird durch eine Reihe chemischer Reaktionen synthetisiert, die steroidale Vorläuferstoffe umfassen. Der Syntheseweg beinhaltet typischerweise die Modifikation des Steroidgerüsts, um die notwendigen funktionellen Gruppen einzuführen. Die Reaktionsbedingungen umfassen häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Transformationen zu erreichen . Industrielle Produktionsmethoden für Lilopriston sind nicht allgemein dokumentiert, aber sie beinhalten wahrscheinlich die Skalierung der Laborsyntheseverfahren, um die Verbindung in größeren Mengen herzustellen.
Chemische Reaktionsanalyse
Lilopriston unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung reduzierter Derivate führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, wobei häufig Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Alkylhalogenide . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Analyse Chemischer Reaktionen
Lilopristone undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Lilopriston ist anderen steroidalen Antigestagenen ähnlich, wie zum Beispiel:
Mifepriston: Strukturell ähnlich, aber mit einer anderen C17α-Seitenkette, was zu einer reduzierten Antiglukokortikoid-Aktivität führt.
Aglepriston: Ein weiteres Antigestagen mit ähnlichen Anwendungen in der Fruchtbarkeitsregulierung.
Onapriston: Bekannt für seinen Einsatz in der Krebsforschung aufgrund seiner Antigestagen-Eigenschaften.
Telapriston: Wird auf seine potenzielle Verwendung bei der Behandlung von Uterusmyomen und Endometriose untersucht.
Toripriston: Wird auf seine Auswirkungen auf die reproduktive Gesundheit und seine potenziellen Verhütungsmaßnahmen untersucht.
Die Einzigartigkeit von Lilopriston liegt in seinen spezifischen strukturellen Modifikationen, die ihm besondere pharmakologische Eigenschaften verleihen, insbesondere seine reduzierte Antiglukokortikoid-Aktivität im Vergleich zu Mifepriston .
Eigenschaften
IUPAC Name |
(8S,11R,13S,14S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h4-6,8-9,14,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/b14-4-/t24-,25+,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWGILQXUPXEW-FUSOFXSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C=CCO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(/C=C\CO)O)C5=CC=C(C=C5)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801034575 | |
Record name | Lilopristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97747-88-1 | |
Record name | Lilopristone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97747-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lilopristone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097747881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lilopristone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801034575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LILOPRISTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GL26H7N6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.